B1574660 NKP-2235

NKP-2235

カタログ番号 B1574660
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

NKP-2235, also known as IT-235, is a first-in-class orally available gallium-based anticaner small molecule that targets the endoplasmic reticulum with a unique pattern of cytotoxicity. NKP-2235 IND has been cleared and a Phase I trial will be initiated shortly. NKP-2235 were discovered by Professor Bernhard Keppler, University of Vienna, Austria.

科学的研究の応用

Cytotoxicity and Synergism with Antitumor Agents

NKP-2235, a gallium-based anti-cancer compound, demonstrates a novel pattern of cytotoxicity. It targets the endoplasmic reticulum, causing ER stress, intracellular Ca2+ release, and induction of pro-apoptotic factors. This compound shows marked synergism when combined with various anti-tumor agents, including 5-FU, temozolomide, gemcitabine, temsirolimus, and docetaxel, in several tumor types. Interestingly, the combination of NKP-2235 with paclitaxel and erlotinib requires sequential dosing for synergistic activity in lung cancer cells (Baerga, Cobb, Ogden, & Sheshbaradaran, 2012).

Comparative Studies with Other Ruthenium-based Anticancer Drugs

Although not directly about NKP-2235, research on NKP-1339, a ruthenium-based anticancer drug, provides context for the development of similar compounds like NKP-2235. NKP-1339 has shown success in clinical trials against solid cancer, highlighting the potential of ruthenium compounds in cancer therapy. These compounds bind strongly to serum proteins and are activated in the reductive tumor milieu, leading to cell cycle arrest, blockage of DNA synthesis, and induction of apoptosis (Trondl, Heffeter, Kowol, Jakupec, Berger, & Keppler, 2014).

Other Relevant Research

  • Alpha-Emitter Radium-223 in Skeletal Metastases Treatment : Studies on Radium-223, an alpha-emitter, in treating skeletal metastases in cancer patients provide insights into potential applications of NKP-2235 in similar areas. Radium-223 shows promising results in pain palliation and safety in patients with breast and prostate cancer (Nilsson, Larsen, Fosså, Balteskard, Borch, Westlin, Salberg, & Bruland, 2005).
  • Nanozeolite Bioconjugates Labeled with Radium-223 for Targeted Alpha Therapy : This study explores the use of nanozeolite-Substance P bioconjugates as vehicles for radium-223 in targeted alpha therapy, a concept that could be relevant to the application of NKP-2235 in targeted therapies (Piotrowska, Męczyńska-Wielgosz, Majkowska-Pilip, Koźmiński, Wójciuk, Cędrowska, Bruchertseifer, Morgenstern, Kruszewski, & Bilewicz, 2017).

特性

製品名

NKP-2235

IUPAC名

NONE

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>5 years if stored properly

溶解性

Soluble in DMSO, not in water

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

NKP2235;  NKP 2235;  NKP-2235;  IT-235;  IT235;  IT 235.

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。